N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 353.33 g/mol. The compound is primarily classified as a pyrazole derivative, which indicates its incorporation of the pyrazole ring structure, known for various biological activities.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides details about its purity and availability for research applications. The compound is cataloged under the CAS number 1797091-77-0.
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide belongs to the class of organic compounds that exhibit diverse chemical properties and biological activities. It is specifically categorized under heterocyclic compounds due to the presence of the pyrazole ring.
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps that include the formation of the pyrazole ring and subsequent functionalization to introduce the benzo[d][1,4]dioxin and o-tolyloxy groups.
Each reaction step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.
The molecular structure of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide can be represented using various notations:
InChI=1S/C17H15N5O4/c23-16-6-5-13(20-21-16)17(24)19-11-7-18-22(8-11)9-12-10-25-14-3-1-2-4-15(14)26-12/h1-8,12H,9-10H2,(H,19,24)(H,21,23)This notation provides a systematic way to describe the structure and connectivity of atoms in the molecule.
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide can participate in various chemical reactions typical for compounds containing amides and heterocycles:
The specific conditions for these reactions (temperature, solvent choice, catalysts) must be carefully controlled to achieve desired outcomes without decomposition or side reactions.
The mechanism of action for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide is not fully elucidated but can be hypothesized based on its structural features:
Experimental studies would be required to confirm specific interactions and elucidate detailed mechanisms involving binding affinities and kinetics.
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide exhibits several notable physical properties:
Relevant data regarding melting points or boiling points are not explicitly mentioned in available sources but are essential for practical applications in laboratory settings.
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-y)methyl)-1H-pyrazol -4 -yl)- 2-(o-tolyloxy)acetamide has potential applications in:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1